

Application Notes and Protocols: Hsd17B13-IN-65 Dose-Response in HepG2 Cells

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Compound of Interest

Compound Name: Hsd17B13-IN-65

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Introduction

17 β -hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2] Genetic studies have revealed that certain loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of developing chronic liver conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] The enzymatic activity of HSD17B13 is connected to the metabolism of lipids and retinol.[2][3] Overexpression of HSD17B13 in liver cell lines has been demonstrated to cause an increase in the quantity and size of lipid droplets.[1][4] Consequently, the inhibition of HSD17B13 presents a promising therapeutic avenue for the management of chronic liver diseases.[1] **Hsd17B13-IN-65** is a novel small molecule inhibitor developed to target HSD17B13. These application notes offer a comprehensive protocol for establishing a dose-response curve for **Hsd17B13-IN-65** using the human hepatoma cell line, HepG2, a frequently utilized in vitro model for investigating liver function and metabolism.[1] The subsequent protocols detail methods to evaluate the impact of **Hsd17B13-IN-65** on cell viability and lipid accumulation.

Data Presentation

Table 1: Dose-Response of Hsd17B13-IN-65 on HepG2 Cell Viability

Concentration (µM)	% Cell Viability (Mean ± SD)
0 (Vehicle Control)	100 ± 4.5
0.1	98.2 ± 5.1
1	95.7 ± 4.8
5	92.1 ± 5.5
10	88.9 ± 6.2
25	85.3 ± 5.9
50	80.1 ± 6.8
100	75.4 ± 7.1

Table 2: Effect of Hsd17B13-IN-65 on Oleic Acid-Induced Lipid Accumulation in HepG2 Cells

Treatment	Concentration (µM)	Relative Lipid Content (Normalized to Vehicle)
Vehicle Control	-	1.00
Oleic Acid (OA)	400	3.52
OA + Hsd17B13-IN-65	1	2.89
OA + Hsd17B13-IN-65	5	2.15
OA + Hsd17B13-IN-65	10	1.57
OA + Hsd17B13-IN-65	25	1.21

Experimental Protocols

Protocol 1: Determination of Hsd17B13-IN-65 Cytotoxicity (CC50) in HepG2 Cells

This protocol is designed to determine the concentration of **Hsd17B13-IN-65** that results in a 50% reduction in the viability of HepG2 cells.

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **Hsd17B13-IN-65**
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., DMSO or isopropanol with HCl)

Methodology:

- Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete growth medium.[5] Incubate the plate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell attachment.[5]
- Compound Preparation: Prepare a 10 mM stock solution of **Hsd17B13-IN-65** in DMSO.[1] Create a series of dilutions of the stock solution in culture medium to obtain final concentrations ranging from 0.1 μ M to 100 μ M.[5] Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5%.[5]
- Cell Treatment: Remove the existing culture medium from the wells and add 100 μ L of the various concentrations of **Hsd17B13-IN-65**. [5] Include wells with medium containing DMSO at the same final concentration as the compound-treated wells to serve as a vehicle control.
- Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[5]

- MTT Assay: Following the incubation period, add 10 μ L of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
- Solubilization: After the 4-hour incubation, add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the **Hsd17B13-IN-65** concentration to generate a dose-response curve and determine the CC50 value.

Protocol 2: Assessment of Hsd17B13-IN-65 on Lipid Accumulation

This protocol evaluates the efficacy of **Hsd17B13-IN-65** in mitigating oleic acid-induced lipid accumulation in HepG2 cells.

Materials:

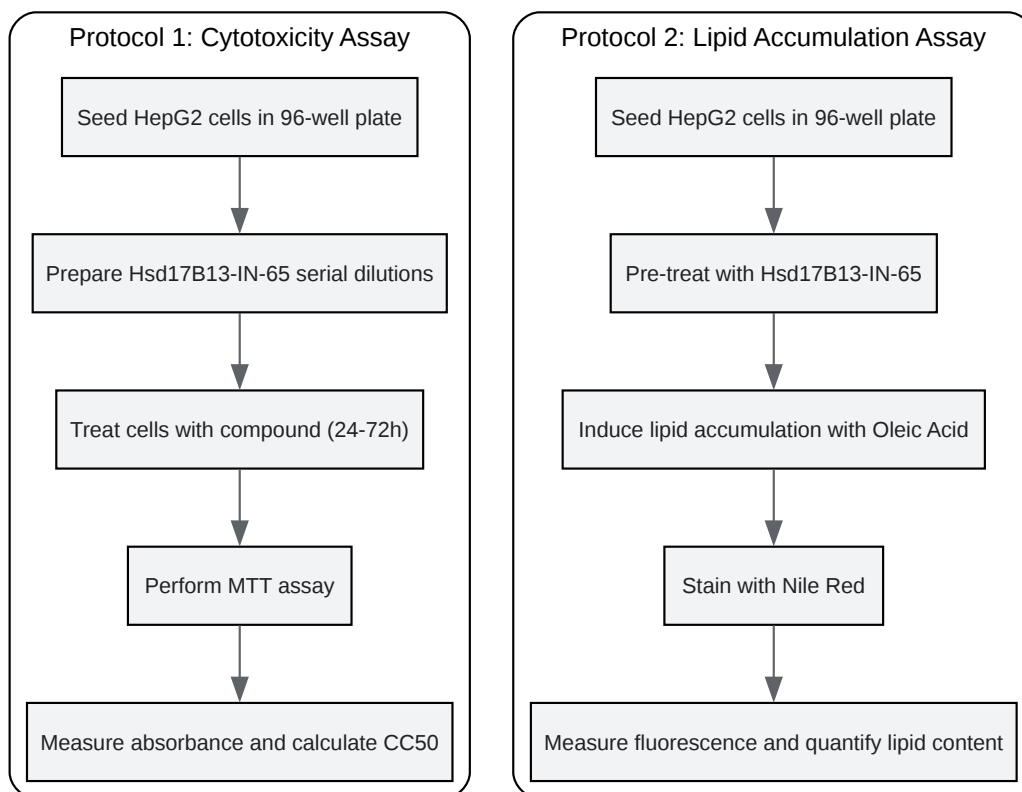
- HepG2 cells and complete growth medium
- **Hsd17B13-IN-65** and DMSO
- Oleic Acid (OA)
- Bovine Serum Albumin (BSA), fatty acid-free
- 96-well black, clear-bottom cell culture plates
- Nile Red stain
- Phosphate-Buffered Saline (PBS)
- Formaldehyde

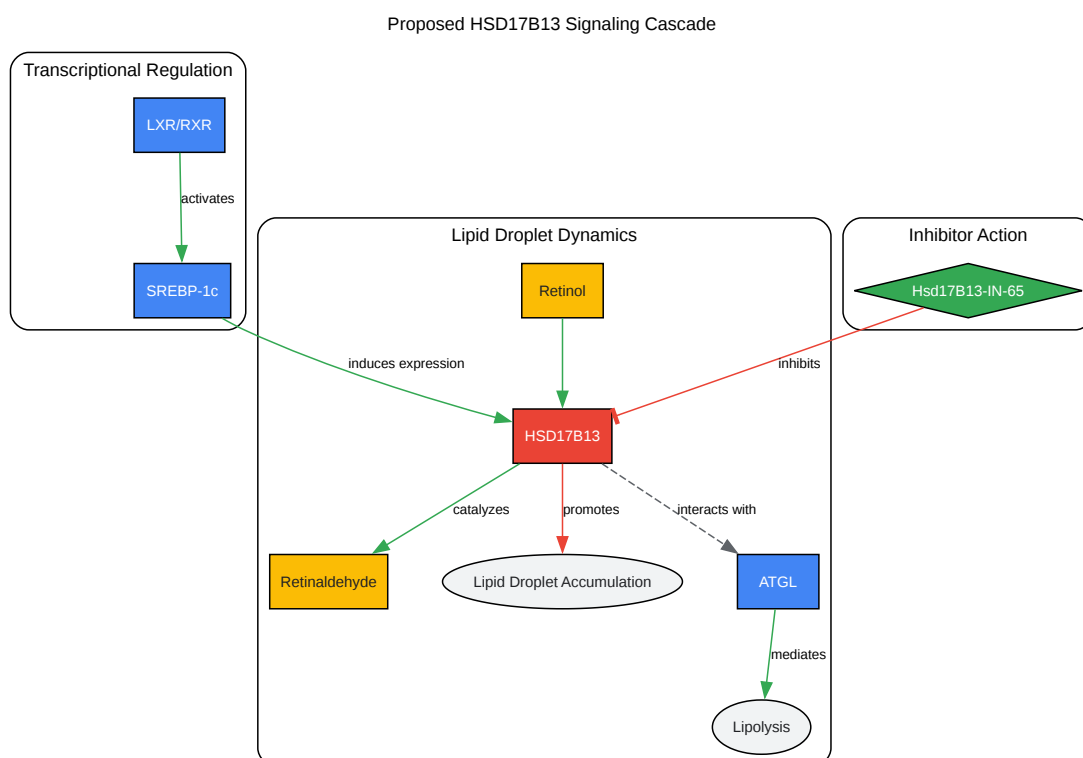
Methodology:

- Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2×10^4 cells per well and allow them to adhere overnight.[1]
- Oleic Acid-BSA Complex Preparation: Prepare a stock solution of oleic acid complexed with fatty acid-free BSA in culture medium.
- Compound and Oleic Acid Treatment: Treat the HepG2 cells with varying concentrations of **Hsd17B13-IN-65** (e.g., 1, 5, 10, 25 μM) for 2 hours before inducing lipid accumulation. After the pre-treatment, add the oleic acid-BSA complex to the wells at a final concentration known to induce lipid droplet formation (e.g., 400 μM) and incubate for 24 hours.[6]
- Cell Staining:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells again with PBS.
 - Stain the cells with Nile Red solution (e.g., 1 $\mu\text{g/mL}$ in PBS) for 15 minutes at room temperature, protected from light.
- Data Acquisition: Measure the fluorescence intensity using a microplate reader with an appropriate excitation/emission wavelength for Nile Red (e.g., 485/550 nm for neutral lipids).
- Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the relative lipid content.

Visualizations

Experimental Workflow for Hsd17B13-IN-65 Dose-Response





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